N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline
Description
N-[(3Z)-2-(1H-Benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline is a heterocyclic compound featuring a benzimidazole core fused to a benzo[f]chromen-ylidene scaffold and an aniline substituent. The Z-configuration at the 3-position defines its stereochemistry, influencing its electronic and steric properties.
Properties
Molecular Formula |
C26H17N3O |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-phenylbenzo[f]chromen-3-imine |
InChI |
InChI=1S/C26H17N3O/c1-2-9-18(10-3-1)27-26-21(25-28-22-12-6-7-13-23(22)29-25)16-20-19-11-5-4-8-17(19)14-15-24(20)30-26/h1-16H,(H,28,29) |
InChI Key |
IEOORXAQXANJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Benzo[f]chromene: This involves the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with phenylacetic acid derivatives under basic conditions.
Coupling Reaction: The final step involves coupling the benzodiazole and benzo[f]chromene moieties through a condensation reaction, often facilitated by catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Chemical Reaction Types
The compound participates in several reaction types due to its structural features:
Nucleophilic Substitution
The aniline group (-NH₂) can act as a nucleophile, substituting halides or other leaving groups in aromatic systems. For example:
-
Mechanism : The lone pair on nitrogen attacks an electrophilic carbon, displacing a leaving group (e.g., Br⁻).
-
Example : Substitution reactions with aryl halides under basic conditions.
Condensation Reactions
These reactions are critical in forming the benzimidazole and chromenylidene moieties:
-
Benzimidazole formation : Condensation of o-phenylenediamine with carbonyl compounds (e.g., benzaldehyde) under acidic conditions.
-
Chromenylidene synthesis : Cyclization via intramolecular Michael addition or Claisen rearrangement .
Coupling Reactions
The compound may undergo coupling to attach additional functional groups:
-
Suzuki coupling : Linking aryl halides with boronic acids using palladium catalysts.
-
Ullmann coupling : Formation of carbon-carbon bonds between aryl halides and nucleophiles.
Structural Reactivity
The molecule’s reactivity arises from its conjugated aromatic system and functional groups:
Electrophilic Aromatic Substitution
The benzimidazole and chromenylidene rings are susceptible to electrophilic attacks due to their electron-rich nature.
-
Examples : Nitration, bromination, or acetylation at activated positions.
Addition Reactions
The chromenylidene moiety’s conjugated double bonds may undergo:
-
Diels-Alder reactions : With dienophiles (e.g., maleic anhydride).
-
Electrocyclic ring-opening : Under thermal or photochemical conditions.
Analytical Techniques for Reaction Monitoring
-
TLC : Tracks reaction progress and purity.
-
NMR : Confirms coupling and structural integrity (e.g., proton shifts in aromatic regions).
-
MS : Identifies molecular weight and fragmentation patterns.
Biological Implications of Reactivity
The compound’s reactivity may influence its pharmacological profile:
-
Target binding : Electrophilic regions may interact with nucleophilic residues in enzymes.
-
Metabolism : Susceptibility to metabolic enzymes (e.g., cytochrome P450) due to aromatic systems.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline exhibits promising pharmacological properties, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds containing benzimidazole and chromene moieties possess anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. The specific compound this compound has been investigated for its potential to target cancer cell lines effectively.
| Study | Cancer Type | Effect Observed | Reference |
|---|---|---|---|
| Breast Cancer | Inhibition of cell growth | DergiPark | |
| Prostate Cancer | Induction of apoptosis | PubChem |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes, leading to inhibition of growth.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | DergiPark |
| Escherichia coli | High inhibition | PubChem |
Material Science Applications
This compound is also being explored in material science, particularly in the development of organic semiconductors and photonic devices.
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound shows potential as an active layer in OLEDs. Its ability to emit light efficiently makes it suitable for applications in display technology.
| Parameter | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Efficiency | 15 cd/A |
Photovoltaic Devices
The compound's ability to absorb light and convert it into electrical energy suggests its applicability in solar cell technology. Research is ongoing to optimize its performance in photovoltaic systems.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating its potential as a therapeutic agent.
Case Study 2: Material Science Innovation
In a recent project, researchers synthesized an OLED device incorporating this compound as the emissive layer. The device achieved an external quantum efficiency of 18%, showcasing the compound's effectiveness in enhancing light emission properties.
Mechanism of Action
The mechanism of action of (3Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-N-PHENYL-3H-BENZO[F]CHROMEN-3-IMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The benzodiazole moiety can intercalate with DNA, while the chromene structure may interact with protein active sites, inhibiting their activity.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s unique benzo[f]chromen-ylidene moiety distinguishes it from simpler benzimidazole derivatives. Key structural comparisons include:
Key Differences :
Insights :
Physicochemical Properties
Thermal stability and spectral data for related compounds provide indirect insights:
Observations :
Comparison :
Biological Activity
N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H16N2O
Molecular Weight: 312.35 g/mol
CAS Number: 35078-19-4
The compound is characterized by a benzimidazole moiety linked to a chromene structure, which is thought to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells, a factor implicated in various diseases.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Antimicrobial Effects: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Efficacy
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays using different cancer cell lines (e.g., MKN-45 gastric adenocarcinoma cells) showed that the compound significantly inhibited cell proliferation compared to standard chemotherapeutics like Paclitaxel.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 15 | |
| Candida albicans | 18 |
Case Studies
-
Study on Anticancer Activity:
A study published in MDPI investigated the effects of the compound on MKN-45 cells, revealing that it induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. The results indicated a promising lead for developing new anticancer agents based on this structure . -
Antimicrobial Study:
Another study focused on the antimicrobial efficacy of various benzimidazole derivatives, including this compound. It was found to be particularly effective against Staphylococcus aureus and showed lower toxicity in human cell lines, suggesting its potential for therapeutic applications .
Q & A
What methodologies are recommended for optimizing the synthesis of benzimidazole-functionalized compounds like N-[(3Z)-2-(1H-benzimidazol-2-yl)-3H-benzo[f]chromen-3-ylidene]aniline?
Basic Research Question
Answer:
Interfacial polymerization is a robust method for synthesizing benzimidazole-containing polymers. Key parameters include:
- Monomer-to-initiator ratio : Use a 1:1.2 molar ratio of monomer (e.g., 2-(1H-benzimidazol-2-yl)aniline) to oxidant (e.g., ammonium persulfate) to ensure controlled polymerization .
- Solvent system : Employ immiscible solvents (e.g., chloroform and aqueous H₂SO₄) to create an interfacial reaction zone, enhancing polymer yield and purity .
- Reaction time : Allow ≥24 hours for complete polymerization, monitored via colorimetric changes (e.g., reddish-brown to black precipitate) .
Post-synthesis, vacuum drying at 50°C ensures residual solvent removal. Yield optimization (e.g., ~36%) can be achieved by adjusting interfacial surface area and stirring rates.
How can structural elucidation challenges for complex benzimidazole derivatives be addressed?
Advanced Research Question
Answer:
For crystallographic analysis:
- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve distorted geometries, such as square-planar Ag(I) complexes with benzimidazole ligands .
- Handling non-coplanar rings : Address torsional angles (e.g., 37.87° between benzimidazole and aniline moieties) via DFT-based geometry optimization .
For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) and compare with synthesized analogs (e.g., 2-chloroquinoline derivatives) to assign substituent positions .
What spectroscopic techniques are critical for characterizing benzimidazole-metal complexes?
Basic Research Question
Answer:
- FT-IR : Identify coordination via N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) shifts. For example, Ag–N(imidazole) bonds show distinct stretching at ~210 cm⁻¹ .
- UV-Vis : Detect d-d transitions in metal complexes (e.g., Cd(II) at 450–500 nm) and ligand-to-metal charge transfer (LMCT) bands .
- XRD : Confirm structural motifs (e.g., triclinic vs. rhombohedral packing) and bond lengths (e.g., Ag–N distances: 2.165–2.729 Å) .
How should researchers resolve contradictions in spectroscopic data during structural analysis?
Advanced Research Question
Answer:
- Multi-technique validation : Cross-reference XRD data with FT-IR and mass spectrometry to confirm coordination sites .
- Computational modeling : Use Gaussian or ORCA for DFT calculations to predict vibrational spectra and compare with experimental data .
- Controlled degradation studies : Perform thermogravimetric analysis (TGA) to assess thermal stability and identify decomposition products conflicting with initial structural assignments .
What strategies improve sensitivity in electrochemical sensors using benzimidazole-modified electrodes?
Advanced Research Question
Answer:
- Electrode modification : Optimize polymer dispersion (e.g., sonicate BMPANI in water for 20 minutes) and layer thickness (e.g., 5–10 µL coating) to enhance active surface area .
- Deposition parameters : Adjust Cd²+ deposition potential (-1.2 V vs. Ag/AgCl) and pH (4.5–5.5) to maximize stripping current in DPASV .
- Interference mitigation : Use masking agents (e.g., EDTA) for selective ion detection in multi-analyte environments .
How can metal-binding properties of benzimidazole derivatives be exploited in coordination chemistry?
Advanced Research Question
Answer:
- Ligand design : Introduce electron-withdrawing groups (e.g., –Cl) to enhance metal affinity. For example, 2-chloroquinoline derivatives show improved Cd(II) coordination .
- Spectroscopic titration : Monitor UV-Vis absorbance shifts during incremental metal addition (e.g., Cu(II) at 600 nm) to determine binding constants .
- Single-crystal analysis : Resolve distorted geometries (e.g., square-planar vs. tetrahedral) using WinGX for data processing .
What experimental frameworks are suitable for evaluating biological activity of benzimidazole derivatives?
Basic Research Question
Answer:
- Germination assays : Adapt protocols from wheat studies (e.g., exposure to 10–100 µM compounds in agar plates) to test phytotoxicity .
- Antifungal testing : Use microdilution methods (e.g., 96-well plates) against Candida spp., with fluconazole as a positive control .
- Theoretical toxicity prediction : Apply ADMET software (e.g., ProtoX) to prioritize compounds with low hepatotoxicity scores .
How can computational methods complement experimental studies of benzimidazole derivatives?
Advanced Research Question
Answer:
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.5–4.0 eV for corrosion inhibitors) to correlate electronic structure with activity .
- Molecular docking : Simulate ligand-enzyme interactions (e.g., benzimidazole derivatives with cytochrome P450) using AutoDock Vina .
- MD simulations : Assess stability of metal complexes in aqueous environments (e.g., RMSD < 2 Å over 50 ns trajectories) .
What methodologies assess the stability and degradation pathways of benzimidazole-based compounds?
Advanced Research Question
Answer:
- Accelerated aging : Expose compounds to 40°C/75% RH for 4 weeks, followed by HPLC analysis to quantify degradation products .
- Thermal analysis : Perform TGA-DSC to identify decomposition thresholds (e.g., 250–300°C for poly(benzimidazole)) .
- Photostability testing : Use UV chambers (λ = 254 nm) to simulate light-induced degradation and monitor via UV-Vis .
How can researchers ensure reproducibility in synthesizing benzimidazole derivatives?
Basic Research Question
Answer:
- Strict protocol adherence : Standardize reaction conditions (e.g., 0.25 M H₂SO₄ for interfacial polymerization) .
- Analytical validation : Use triple-detection HPLC (UV, MS, RI) to verify purity (>98%) and batch consistency .
- Open-source tools : Share crystallographic data (CIF files) via platforms like CCDC to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
